molecular formula C21H21ClN2O2S B2979769 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea CAS No. 2034530-73-7

1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea

Cat. No.: B2979769
CAS No.: 2034530-73-7
M. Wt: 400.92
InChI Key: ULYWZJLYBIYIKM-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea is a synthetic urea derivative intended for research and experimental purposes. This product is strictly for laboratory use and is not classified as a drug, cosmetic, or medicinal product. Urea and thiourea derivatives are investigated in medicinal chemistry for their broad biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties . The benzhydryl (diphenylmethyl) group is a common pharmacophore in medicinal chemistry that can influence a compound's interaction with biological targets. The 5-chlorothiophene moiety is a heterocyclic structure frequently used in the design of bioactive molecules. Researchers are exploring this compound's potential applications, which may involve initial screening for enzymatic inhibition or receptor binding affinity. Specific details on its mechanism of action, pharmacological profile, and primary research applications are not currently available and require further experimental characterization. This product is provided "As Is" for research use only. It is the responsibility of the purchaser to conduct sufficient experimentation to determine the compound's suitability for their intended research application. Never use this product for diagnostic, therapeutic, or any other human use. Handle all chemicals with appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-benzhydryl-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-26-17(18-12-13-19(22)27-18)14-23-21(25)24-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17,20H,14H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYWZJLYBIYIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen[_{{{CITATION{{{2{Design and synthesis of benzo[d]imidazo-6,7-dihydrobenzo[d] imidazo2,1 ...[{{{CITATION{{{_3{1-(2-((5-BROMO-2-CHLOROTHIOPHEN-3-YL)METHOXY)-2-(2,4-DICHLOROPHENYL ...](https://gsrs.ncats.nih.gov/ginas/app/ui/substances/46426a11-b333-40bc-957a-f85ba6cf8eed).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Design and synthesis of benzo[d]imidazo-6,7-dihydrobenzo[d] imidazo2,1 ...[{{{CITATION{{{_3{1-(2-((5-BROMO-2-CHLOROTHIOPHEN-3-YL)METHOXY)-2-(2,4-DICHLOROPHENYL ...](https://gsrs.ncats.nih.gov/ginas/app/ui/substances/46426a11-b333-40bc-957a-f85ba6cf8eed).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that contribute to its therapeutic effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural attributes and molecular properties of 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea with related urea derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound (Target) C23H22ClN3O2S (est.)* ~448.0 (est.)* Benzhydryl, 5-Cl-thiophen-2-yl, methoxy Bulky benzhydryl enhances steric hindrance; Cl enhances electron-withdrawing effects.
1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea C22H24N2O3S 396.5 Benzhydryl, thiophen-3-yl, hydroxyethoxy Hydroxyethoxy increases polarity; thiophen-3-yl alters π-π stacking geometry.
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea C17H25FN2O3 324.4 4-Fluorophenyl, methoxy, hydroxymethyl-cyclohexyl Fluorine introduces electronegativity; cyclohexyl adds conformational flexibility.
3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)-urea C15H17ClN2O2S 324.8 2-Cl-4-methylphenyl, thiophen-3-ylmethyl, hydroxyethyl Chlorine and methyl groups on phenyl modulate lipophilicity and steric effects.

Substituent Analysis

Aromatic Groups
  • Benzhydryl vs. This rigidity may enhance binding specificity but could compromise solubility.
  • Chlorothiophen-2-yl vs. Thiophen-3-yl : The 5-chlorothiophen-2-yl group in the target compound positions the chlorine atom at the 5th position on the thiophene ring, creating an electron-withdrawing effect that may strengthen hydrogen-bonding interactions via the urea group. In contrast, thiophen-3-yl derivatives (e.g., ) alter the spatial arrangement of the sulfur atom, affecting intermolecular interactions .
Ether Linkages
  • Methoxy vs. Hydroxyethoxy : The methoxy group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the hydroxyethoxy group in increases hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Halogen Effects
  • Chlorine vs.

Implications for Drug Design

  • Steric Effects : The benzhydryl group’s bulk may limit metabolic degradation, improving pharmacokinetic stability but requiring formulation strategies to address poor solubility.
  • Electronic Effects : The 5-chlorothiophen-2-yl and methoxy groups create a balanced electronic profile, favoring interactions with hydrophobic pockets and hydrogen-bonding residues in target proteins.
  • Conformational Flexibility : Compounds with smaller substituents (e.g., hydroxymethyl-cyclohexyl in ) may adopt multiple conformations, whereas the target compound’s rigidity could favor selective binding .

Biological Activity

1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzhydryl group and a thiophenyl moiety. Its molecular formula is C19H20ClN1O2S1C_{19}H_{20}ClN_{1}O_{2}S_{1}, with a molecular weight of approximately 347.89 g/mol.

Structural Formula

1 Benzhydryl 3 2 5 chlorothiophen 2 yl 2 methoxyethyl urea\text{1 Benzhydryl 3 2 5 chlorothiophen 2 yl 2 methoxyethyl urea}

Antitumor Activity

Research indicates that compounds similar to 1-benzhydryl derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of such compounds in inhibiting tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies show that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Animal models have shown that this compound can reduce inflammation markers, providing a basis for its application in treating inflammatory diseases.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1080
2560
5030
10010

This data supports the compound's dose-dependent cytotoxicity against cancer cells.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These findings suggest that the compound possesses significant antibacterial properties.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the thiophenyl group have been explored to improve efficacy and reduce toxicity.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis
AntimicrobialGrowth inhibition of bacteria
Anti-inflammatoryReduction in inflammatory markers

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